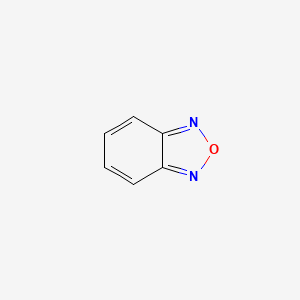

Benzofurazan

説明

Structure

3D Structure

特性

IUPAC Name |

2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-4-6-5(3-1)7-9-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBOSXFRPFZLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181742 | |

| Record name | Benzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-09-6 | |

| Record name | 2,1,3-Benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzofurazan: A Core Heterocycle for Scientific Advancement

An In-depth Technical Guide on the Fundamental Chemical Properties of 2,1,3-Benzoxadiazole

For Immediate Release

This technical guide provides a comprehensive overview of the core chemical properties of benzofurazan, also known as 2,1,3-benzoxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental protocols, and key reactivity pathways to serve as a foundational resource for the scientific community.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a furazan (B8792606) ring. Its unique electronic structure imparts it with a range of interesting chemical and physical properties, making it a valuable scaffold in medicinal chemistry and materials science.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [2] |

| CAS Number | 273-09-6 | [2] |

| Appearance | Pale yellow to yellow to brown crystals, powder, or fused solid | [1] |

| Melting Point | 69 °C | [1] |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Solubility | Good solubility in organic solvents. Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid. | [3] |

Spectroscopic Properties

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (dd, J = 6.0, 4.0 Hz, 2H)

-

δ 7.41 (dd, J = 6.0, 4.0 Hz, 2H)[1]

¹³C NMR (100 MHz, CDCl₃):

-

δ 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups and aromatic structure.

| Wavenumber (cm⁻¹) | Assignment |

| 3100, 3080 | Aromatic C-H stretch |

| 1614, 1583, 1535 | C=C aromatic ring stretching |

| 1483, 1440, 1422 | Aromatic ring vibrations |

| 1351, 1282, 1263 | C-N and N-O stretching |

| 891, 834, 742, 732 | C-H out-of-plane bending |

(Data interpreted from[1])

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 120.

Proposed Fragmentation Pathway:

Experimental Protocols

Synthesis of 2,1,3-Benzoxadiazole (this compound)

This protocol describes the synthesis of this compound from 2-nitroaniline (B44862) via a two-step process.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

-

In a suitable flask, combine 2-nitroaniline, a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), diethyl ether, and a 50% aqueous solution of potassium hydroxide.

-

To this stirred mixture, add a sodium hypochlorite (B82951) solution dropwise at room temperature.

-

Continue stirring for several hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (B109758).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid.[1]

Step 2: Synthesis of 2,1,3-Benzoxadiazole

-

In a flask, dissolve 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine (B44618) in toluene.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and filter to remove any solids.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to afford pure 2,1,3-benzoxadiazole as a yellow solid.[1]

General Protocol for Spectroscopic Analysis

Sample Preparation for NMR: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.

Sample Preparation for IR (KBr pellet): Grind a small amount of the this compound sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation for Mass Spectrometry (Electron Ionization): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

Chemical Reactivity

The this compound ring system exhibits a distinct reactivity pattern, primarily characterized by its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the furazan ring makes the benzene portion of the this compound molecule electron-deficient and thus activated towards nucleophilic aromatic substitution. This reactivity is further enhanced by the presence of good leaving groups on the benzene ring.

Cycloaddition Reactions

This compound and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. These reactions provide a powerful tool for the synthesis of complex polycyclic heterocyclic systems.

Applications in Drug Development and Research

The unique properties of the this compound scaffold have led to its widespread use in various scientific disciplines.

-

Fluorescent Probes: The inherent fluorescence of many this compound derivatives makes them excellent candidates for the development of fluorescent probes for detecting and imaging biological molecules and processes.[1]

-

Medicinal Chemistry: The this compound moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Materials Science: this compound-containing polymers and small molecules are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This guide serves as a starting point for researchers and scientists working with this compound and its derivatives. The provided data and protocols are intended to facilitate further exploration and innovation in this exciting area of chemistry.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzoxadiazole

This technical guide provides a comprehensive overview of the primary synthetic protocols for 2,1,3-benzoxadiazole, also known as benzofurazan. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental procedures, comparative data, and visual representations of the synthetic workflows.

Core Synthetic Pathways

The synthesis of 2,1,3-benzoxadiazole is predominantly achieved through two principal routes, both commencing from readily available ortho-substituted nitroaromatics. These pathways are:

-

Oxidation of o-nitroaniline followed by reduction: This two-step process involves the initial formation of 2,1,3-benzoxadiazole-1-oxide (also known as this compound-N-oxide) from o-nitroaniline, which is subsequently deoxygenated to yield the target compound.

-

Thermal decomposition of o-nitrophenylazide: This method provides a direct route to 2,1,3-benzoxadiazole-1-oxide through the thermal decomposition of o-nitrophenylazide, which can then be reduced as in the first pathway.

This guide will detail the experimental protocols for both synthetic strategies, presenting quantitative data in a clear, tabular format for ease of comparison.

Pathway 1: Synthesis from o-Nitroaniline

This widely employed method involves a two-step sequence: the oxidative cyclization of o-nitroaniline to form the N-oxide intermediate, followed by its reduction.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

The initial step is the oxidation of o-nitroaniline using a hypochlorite (B82951) solution in a basic medium.

| Parameter | Value | Reference |

| Starting Material | o-Nitroaniline | [1] |

| Oxidizing Agent | Sodium Hypochlorite | [1] |

| Catalyst | Tetrabutylammonium (B224687) Bromide (TBAB) | [1] |

| Base | Potassium Hydroxide (KOH) | [1] |

| Solvent | Diethyl Ether / Water | [1] |

| Reaction Time | 7 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 89% | [1] |

In a 500 mL flask, a mixture of o-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt solution of KOH (7 mL) is prepared.[1] To this vigorously stirred mixture, a sodium hypochlorite solution (130 mL, >10% activated chlorine) is added dropwise.[1] The reaction is allowed to proceed at room temperature for 7 hours.[1] Following the reaction, the organic layer is separated. The aqueous layer is then extracted three times with dichloromethane (B109758) (CH₂Cl₂).[1] The combined organic layers are evaporated under reduced pressure to yield the yellow solid product, 2,1,3-benzoxadiazole-1-oxide.[1] The product is typically used in the next step without further purification.[1]

Step 2: Synthesis of 2,1,3-Benzoxadiazole

The second step involves the reduction of the N-oxide intermediate using a phosphine (B1218219) reagent.

| Parameter | Value | Reference |

| Starting Material | 2,1,3-Benzoxadiazole-1-oxide | [1] |

| Reducing Agent | Triphenylphosphine (B44618) (PPh₃) | [1] |

| Solvent | Toluene (B28343) | [1] |

| Reaction Time | 3 hours | [1] |

| Temperature | Reflux | [1] |

| Yield | 80% | [1] |

A mixture of 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) is placed in a 250 mL flask.[1] The mixture is heated to reflux and maintained at this temperature for 3 hours.[1] After cooling, the solution is filtered. The solvent is then removed by evaporation under reduced pressure to afford the crude product.[1] Purification is achieved by chromatography on a silica (B1680970) gel column using dichloromethane as the eluent, yielding 2,1,3-benzoxadiazole as a yellow solid.[1]

Caption: Workflow for the synthesis of 2,1,3-benzoxadiazole from o-nitroaniline.

Pathway 2: Synthesis from o-Nitrophenylazide

An alternative route to the N-oxide intermediate is through the thermal decomposition of o-nitrophenylazide. The azide (B81097) itself is typically prepared from o-nitroaniline.

Step 1: Synthesis of o-Nitrophenylazide

This step involves the diazotization of o-nitroaniline followed by reaction with sodium azide.

| Parameter | Value | Reference |

| Starting Material | o-Nitroaniline | [2] |

| Reagents | Sodium Nitrite (B80452), Hydrochloric Acid, Sodium Azide | [2] |

| Solvent | Water | [2] |

| Reaction Time | ~1.5 hours | [2] |

| Temperature | 0-5 °C | [2] |

| Yield | 94-97% (crude) | [2] |

A mixture of o-nitroaniline (28 g, 0.2 mole), water (80 mL), and concentrated hydrochloric acid (45 mL) is cooled to 0–5 °C in a 500-mL three-necked flask equipped with a stirrer.[2] A solution of sodium nitrite (14.5 g) in water (50 mL) is added dropwise to diazotize the amine.[2] Stirring is continued for 1 hour at 0–5 °C. The resulting solution is filtered and then poured into a 2-L beaker surrounded by an ice bath.[2] A solution of sodium azide (13 g, 0.2 mole) in water (50 mL) is added with stirring. The o-nitrophenylazide precipitates as a light-cream solid and is collected by filtration after nitrogen evolution ceases (15–20 minutes).[2]

Step 2: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

The synthesized azide is then thermally decomposed to yield the N-oxide.

| Parameter | Value | Reference |

| Starting Material | o-Nitrophenylazide | [2] |

| Solvent | Toluene | [2] |

| Reaction Time | ~3 hours | [2] |

| Temperature | Steam Cone (heating) | [2] |

| Yield | Not explicitly stated for this step alone. | [2] |

A mixture of o-nitrophenylazide (16.4 g, 0.1 mole) and reagent grade toluene (30 mL) is placed in a 100-mL round-bottomed flask and heated on a steam cone.[2] Nitrogen evolution begins immediately and continues for approximately 3 hours.[2] Once gas evolution ceases, the solution is cooled in an ice bath to crystallize the product, 2,1,3-benzoxadiazole-1-oxide.[2] The subsequent reduction to 2,1,3-benzoxadiazole can be carried out as described in Pathway 1, Step 2.

Caption: Workflow for the synthesis of 2,1,3-benzoxadiazole from o-nitrophenylazide.

Conclusion

This guide has detailed the two primary and reliable methods for the laboratory synthesis of 2,1,3-benzoxadiazole. The choice between the oxidative cyclization of o-nitroaniline and the thermal decomposition of o-nitrophenylazide may depend on factors such as reagent availability, safety considerations associated with azides, and desired scale. Both methods ultimately converge on the 2,1,3-benzoxadiazole-1-oxide intermediate, which is efficiently reduced to the final product. The provided protocols and data offer a solid foundation for the successful synthesis of this important heterocyclic core.

References

Spectroscopic Analysis of Benzofurazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for benzofurazan, a significant heterocyclic compound in medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Spectroscopic Data of this compound

The following sections present the available spectroscopic data for this compound. Due to the limited availability of published spectra for the parent this compound molecule, representative data for the closely related compound, benzofuran (B130515), is also included for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical shifts and coupling constants of its aromatic protons.

| Compound | Proton Assignment | Chemical Shift (δ) [ppm] | Solvent | Spectrometer Frequency |

| This compound | Aromatic (AA'BB' system) | 7.78 | CCl₄ | 300 MHz |

| This compound | Aromatic (AA'BB' system) | 7.36 | CCl₄ | 300 MHz |

Note: The aromatic protons of this compound exhibit a complex second-order splitting pattern known as an AA'BB' system.

¹³C NMR Spectroscopic Data

No comprehensive ¹³C NMR data for the parent this compound molecule was identified in the searched literature. The following data for benzofuran is provided as a reference for a related bicyclic aromatic system.

| Compound | Carbon Assignment | Chemical Shift (δ) [ppm] | Solvent |

| Benzofuran | C2 | 144.9 | CDCl₃ |

| Benzofuran | C3 | 106.6 | CDCl₃ |

| Benzofuran | C3a | 127.5 | CDCl₃ |

| Benzofuran | C4 | 121.4 | CDCl₃ |

| Benzofuran | C5 | 122.8 | CDCl₃ |

| Benzofuran | C6 | 124.2 | CDCl₃ |

| Benzofuran | C7 | 111.4 | CDCl₃ |

| Benzofuran | C7a | 154.9 | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present in the molecule.

Specific IR absorption peaks for the parent this compound molecule were not explicitly detailed in the searched literature. General characteristic IR absorptions for aromatic and heterocyclic compounds are provided below.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| C=C aromatic ring stretch | 1600 - 1450 | Medium to Weak |

| C-N stretch | 1350 - 1000 | Medium |

| N-O stretch | 1500 - 1300 | Strong |

| C-H out-of-plane bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook provides mass spectral data for this compound acquired via electron ionization (EI).[1]

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 120 | 100 | [M]⁺ (Molecular Ion) |

| 92 | ~40 | [M - CO]⁺ |

| 64 | ~35 | [C₅H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) in a clean, dry NMR tube. To ensure homogeneity, the solution should be vortexed or gently agitated.

-

The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[2]

Instrumental Analysis:

-

The NMR spectrum is typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Before acquiring the spectrum of the sample, a background spectrum of the solvent is often run.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

For ¹H NMR of aromatic compounds, the spectral window is typically set from 0 to 10 ppm.[3]

-

For ¹³C NMR, a wider spectral width is used, generally from 0 to 200 ppm.

-

The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method for Solids):

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

-

A background spectrum should be collected using a blank KBr pellet to account for any atmospheric and instrumental noise.[5]

Instrumental Analysis:

-

Place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[6]

-

The sample is vaporized in the ion source.

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment. This is known as a "hard" ionization technique.[6][7]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 4-chloro-7-nitrobenzofurazan (NBD-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a vital reagent in biomedical research and pharmaceutical development. NBD-Cl is a highly sensitive chromogenic and fluorogenic compound extensively used for the derivatization of amino acids, low molecular weight amines, and thiols.[1][2] Its utility as a fluorescent label and in chromatography makes understanding its physical characteristics essential for its effective application.[1][3]

Core Physical and Chemical Properties

4-chloro-7-nitrothis compound, also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is a benzofuran (B130515) derivative.[4] It is a crystalline powder, typically yellow to light brown in color.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClN₃O₃ | [1][4][5] |

| Molecular Weight | 199.55 g/mol | [1][4][6] |

| Melting Point | 96-101 °C | [1][5][7][8] |

| Appearance | Yellow to light brown crystalline powder | [1][5] |

| Solubility | Soluble in methanol, dimethylsulfoxide (DMSO), dimethylformamide (DMF), and chloroform (B151607). | [1][9] |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) in an inert atmosphere. | [1][7] |

Spectral Properties

NBD-Cl itself is non-fluorescent but forms highly fluorescent derivatives upon reaction with primary or secondary amines and thiols.[1][2][10] The resulting NBD-amine adducts exhibit fluorescence that is highly sensitive to the environment, with a notable decrease in intensity in aqueous solutions.[3][11]

| Spectral Data | Wavelength (nm) | Solvent |

| Absorption Maximum (λabs) | 336-342 nm | Ethanol (B145695) |

| Excitation Maximum (λex) of NBD-amine adduct | ~464 nm | Aqueous solutions |

| Emission Maximum (λem) of NBD-amine adduct | ~512 nm | Aqueous solutions |

| Excitation Maximum (λex) of NBD-thiol adduct | Varies | - |

| Emission Maximum (λem) of NBD-thiol adduct | Varies (less fluorescent than amine adducts) | - |

The UV-Vis spectrum of NBD-Cl shows distinct absorption bands at approximately 262 nm and 337 nm.[12] The reaction products with amines exhibit a significant shift in their absorption maximum. For instance, the reaction product with L-ornithine shows an absorbance maximum at 469 nm.[13]

Experimental Protocols

Melting Point Determination

The melting point of NBD-Cl is a crucial indicator of its purity. A sharp melting point range typically signifies a high-purity compound.

Methodology:

-

A small, dry sample of NBD-Cl is finely crushed and packed into a capillary tube to a height of 2-3 mm.[14]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[15]

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as it approaches the expected melting point.[15][16]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[15]

Solubility Assessment

Understanding the solubility of NBD-Cl is critical for preparing solutions for derivatization reactions and other applications.

Methodology:

-

A known mass of NBD-Cl is added to a specific volume of the solvent to be tested (e.g., methanol, DMSO, chloroform) in a glass vial at room temperature.

-

The mixture is vortexed or sonicated to facilitate dissolution.

-

The solution is visually inspected for any undissolved particles.

-

If the solid dissolves completely, the process is repeated with an increased amount of NBD-Cl until saturation is reached.

-

The solubility is expressed as the maximum concentration (e.g., in mg/mL) that can be dissolved in the solvent under the specified conditions. For example, the solubility in chloroform is reported to be 50 mg/mL, resulting in a clear to slightly hazy, faintly yellow to yellow solution.[8][17]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the absorption characteristics of NBD-Cl and its derivatives.

Methodology:

-

A stock solution of NBD-Cl is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.

-

A series of dilutions are made to obtain solutions of known concentrations.

-

The UV-Vis spectrophotometer is blanked using the same solvent.

-

The absorbance of each solution is measured across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

-

For reaction products, the derivatization reaction is carried out first, and the resulting solution is then analyzed using the same procedure to determine the λmax of the derivative.

Reaction Pathway and Visualization

NBD-Cl is a valuable reagent for derivatizing primary and secondary amines through a nucleophilic aromatic substitution reaction.[13][18] In this reaction, the amine acts as a nucleophile, attacking the carbon atom attached to the chlorine on the this compound ring. This displaces the chloride ion, which is a good leaving group, resulting in the formation of a stable and highly fluorescent NBD-amine adduct.[13][19] This reaction is typically carried out in a basic medium.[13][19]

Caption: Reaction pathway of NBD-Cl with an amine.

The derivatization of amines with NBD-Cl is a fundamental technique in various analytical applications, including high-performance liquid chromatography (HPLC) with fluorescence detection, enabling the sensitive quantification of a wide range of biologically active molecules.[7][20]

References

- 1. 4-Chloro-7-nitrothis compound | 10199-89-0 [chemicalbook.com]

- 2. biotium.com [biotium.com]

- 3. interchim.fr [interchim.fr]

- 4. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlor-7-nitrothis compound, 99 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. 4-Chloro-7-nitrothis compound - 4-Chloro-7-nitro-1,2 [sigmaaldrich.com]

- 7. NBD-Cl | 10199-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. NBD-Cl [chembk.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. NBD-Cl [4-Chloro-7-nitrothis compound] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. 4-氯-7-硝基苯并-2-氧杂-1,3-二唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

The Reaction of NBD-Cl with Amines: A Technical Guide for Researchers

An in-depth exploration of the reaction mechanism, quantitative data, and experimental protocols for the use of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in scientific research and drug development.

Introduction

4-chloro-7-nitrothis compound (NBD-Cl), a non-fluorescent reagent, has become an indispensable tool in the arsenal (B13267) of researchers and drug development professionals. Its utility lies in its ability to react with primary and secondary amines to form highly fluorescent and stable adducts. This reaction provides a robust method for the quantification and visualization of a wide array of amine-containing molecules, from amino acids and peptides to proteins and pharmaceuticals. This technical guide delves into the core principles of the NBD-Cl reaction with amines, providing a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA_r_)

The reaction between NBD-Cl and an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] In this reaction, the electron-rich amine acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the this compound ring. This attack leads to the displacement of the chloride ion, a good leaving group, resulting in the formation of a highly fluorescent NBD-amine adduct.[1][2]

The reaction is typically carried out under mild basic conditions (pH 8-11).[3][4] The basic environment serves to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the aromatic ring.

Quantitative Data

The reaction kinetics and photophysical properties of the resulting NBD-amine adducts are crucial for quantitative applications. The following tables summarize key quantitative data gathered from various sources.

Table 1: Reaction Conditions and Photophysical Properties of NBD-Amine Adducts

| Amine | Reaction pH | Reaction Temperature (°C) | Reaction Time | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Reference |

| L-Ornithine | 7 | 80 | 35 min | 469 | - | [5] |

| Finasteride | 11 | - | - | 467 | - | [3] |

| Thiamine | 10.5 | - | - | 472 | 562 | [3] |

| Bacitracin | Alkaline | - | - | 473.4 | 540 | [6] |

| Pimaricin | Alkaline | - | - | 473.5 | 538.5 | [6] |

| General Amines | 8-10.5 | - | - | ~464 | ~512 (in aqueous solution) | [2][7] |

| Hydroxyproline | 7.2 | - | - | 465 | 535 | [6] |

| Amlodipine | - | - | - | - | - | [4] |

| Insulin | 9.0 | 50 | 2 h | - | - | [4] |

| Gabapentin | - | - | - | 470 | 573 | [4] |

Note: The exact excitation and emission maxima of NBD-amine adducts are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[2][8]

Table 2: Solvatochromic Properties of NBD-Serotonin Analogs

| Solvent | Emission Max (λ_em_, nm) of NBD-Serotonin Analog I | Emission Max (λ_em_, nm) of NBD-Serotonin Analog II | Emission Max (λ_em_, nm) of NBD-Serotonin Analog III |

| Tetrahydrofuran | 530 | 532 | 534 |

| Acetone | 534 | 536 | 538 |

| Isopropanol | 536 | 538 | 540 |

| Ethanol | 538 | 540 | 542 |

| Methanol | 540 | 542 | 544 |

| Dimethyl sulfoxide | 542 | 544 | 546 |

| Data extracted from reference[8]. |

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following sections provide protocols for common applications of NBD-Cl.

Protocol 1: General Procedure for HPLC Derivatization of Amines

This protocol provides a general guideline for the pre-column derivatization of amines for HPLC analysis.[4][9]

Materials:

-

NBD-Cl solution (e.g., 0.05% in methanol)

-

Amine sample dissolved in methanol

-

0.1 M Sodium bicarbonate (NaHCO₃) solution

-

HPLC system with a fluorescence detector

Procedure:

-

To 25-500 µL of the amine sample solution (1-20 µg), add a 4-8 fold molar excess of the NBD-Cl solution.

-

Add 50-100 µL of 0.1 M NaHCO₃ to the mixture.

-

Incubate the reaction mixture at 55°C for 1-5 hours in the dark.

-

Cool the reaction mixture to room temperature.

-

The resulting solution containing the NBD-amine derivative is now ready for injection into the HPLC system.

-

Set the fluorescence detector to an excitation wavelength of approximately 460-470 nm and an emission wavelength of 530-540 nm.[9]

Protocol 2: Selective N-terminal Labeling of Proteins

This protocol allows for the specific labeling of the N-terminal α-amino group of a protein, with minimal labeling of the ε-amino groups of lysine (B10760008) residues.[10][11]

Materials:

-

Protein solution (e.g., 1 mg/mL)

-

NBD-Cl stock solution (e.g., in DMSO)

-

Citrate (B86180) buffer (50 mM, pH 7.0) containing 1 mM EDTA

-

Desalting column

Procedure:

-

Prepare the protein solution in the citrate buffer.

-

Add NBD-Cl from the stock solution to the protein solution to a final concentration of 0.5 mM.

-

Incubate the reaction mixture for 24 hours at room temperature in the dark.

-

Remove the unreacted NBD-Cl and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for downstream applications.

-

The fluorescence of the NBD-labeled protein can be measured using a fluorometer with excitation at ~470 nm and emission at ~520 nm.

Side Reactions and Considerations

While the reaction of NBD-Cl with amines is generally robust, it is important to be aware of potential side reactions. At alkaline pH, NBD-Cl can undergo hydrolysis to form 4-hydroxy-7-nitrothis compound (B3182152) (NBD-OH), which is also fluorescent and can contribute to background signal.[5] To minimize this, it is often recommended to acidify the reaction mixture after derivatization, especially in post-column HPLC applications.[1]

Conclusion

The reaction of NBD-Cl with amines is a powerful and versatile tool for researchers across various scientific disciplines. Its straightforward mechanism, coupled with the strong and environmentally sensitive fluorescence of the resulting adducts, enables the sensitive detection and quantification of a wide range of amine-containing molecules. By understanding the core principles of the reaction and following optimized experimental protocols, researchers can effectively leverage NBD-Cl to advance their studies in areas such as proteomics, drug discovery, and diagnostics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. NBD-Cl [4-Chloro-7-nitrothis compound] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. mdpi.com [mdpi.com]

- 9. NBD-Cl | 10199-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrothis compound: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Benzofurazan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of benzofurazan derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and materials science. From their initial synthesis to the elucidation of their diverse biological activities, this document traces the scientific journey of these remarkable molecules. Detailed experimental protocols, quantitative physicochemical data, and visualizations of key signaling pathways are presented to offer a comprehensive resource for researchers in the field.

The Dawn of this compound Chemistry: Discovery and Early Synthesis

The history of this compound, also known as 2,1,3-benzoxadiazole, is intrinsically linked to the development of heterocyclic chemistry in the early 20th century. The parent N-oxide derivative, this compound oxide (or benzofuroxan), was first synthesized in 1917 by A.G. Green and F. M. Rowe. Their pioneering work involved the oxidation of o-nitroaniline, laying the foundational methodology for accessing this novel heterocyclic system. This discovery opened the door to the exploration of a new class of compounds with unique electronic and chemical properties.

The initial focus of research on this compound derivatives was centered on understanding their structure and reactivity. The development of various synthetic methods allowed for the preparation of a range of substituted benzofurazans, paving the way for the investigation of their potential applications.

Foundational Synthetic Methodologies

The synthesis of the this compound core has evolved since its discovery, with modern methods offering improved yields and substrate scope. The original approach by Green and Rowe, however, remains a cornerstone in the history of this field.

The Historic Synthesis of this compound Oxide (Green and Rowe, adapted)

The first synthesis of this compound oxide was achieved through the hypochlorite (B82951) oxidation of o-nitroaniline. The following is a detailed experimental protocol adapted from the original work, as documented in Organic Syntheses.

Experimental Protocol: Synthesis of this compound Oxide

-

Step 1: Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared by dissolving sodium hydroxide (B78521) (50 g) in water (200 ml), cooling to 0°C, adding crushed ice (100 g), and bubbling chlorine gas through the solution until a weight increase of 41 g is achieved.

-

Step 2: Oxidation of o-Nitroaniline: In a flask equipped with a stirrer, o-nitroaniline (25 g) is suspended in 95% ethanol (B145695) (150 ml). The freshly prepared sodium hypochlorite solution is added dropwise to the cooled (0-5°C) and stirred suspension over 30-45 minutes.

-

Step 3: Reaction and Isolation: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional hour. The mixture is then poured into a large volume of cold water (2 L). The precipitated crude this compound oxide is collected by filtration, washed with cold water, and air-dried.

-

Step 4: Purification: The crude product is purified by recrystallization from a mixture of 95% ethanol and water. The purified this compound oxide is obtained as yellow needles.

A Deep Dive into the Electronic Landscape of Benzofurazans: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofurazan, also known as 2,1,3-benzoxadiazole, and its derivatives, particularly the 4-nitro-substituted variant (NBD), represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their unique electronic properties, often characterized by strong fluorescence and environmental sensitivity, make them valuable as fluorescent probes and pharmacophores.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of this compound derivatives, offering insights for the rational design of novel compounds with tailored properties.

Understanding the Electronic Core: Theoretical Approaches

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary computational tools for investigating the electronic structure of this compound derivatives.[3][4][5] These methods provide a robust framework for understanding molecular geometries, orbital energies, and electronic transitions.

A typical computational workflow for studying the electronic structure of this compound derivatives is outlined below. This process involves geometry optimization, calculation of electronic properties, and simulation of spectra to be correlated with experimental data.

Caption: Computational workflow for theoretical studies of this compound.

Experimental Validation: Probing the Electronic Structure

Experimental techniques are crucial for validating theoretical predictions and providing a complete picture of the electronic behavior of this compound derivatives. Cyclic Voltammetry (CV) and UV-Vis spectroscopy are two of the most common methods employed.

Experimental Protocols

Cyclic Voltammetry (CV): Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.

-

Instrumentation: A standard three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetraethylammonium (B1195904) tetrafluoroborate, TEAF).[4]

-

Procedure: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The experiment is often calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.[5]

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, using the following empirical formulas:

-

EHOMO = -[Eox - Eref + 4.8] eV

-

ELUMO = -[Ered - Eref + 4.8] eV where Eox and Ered are the oxidation and reduction potentials, and Eref is the potential of the reference electrode relative to the vacuum level (often taken as 4.8 eV for the Fc/Fc+ couple).[5]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., acetonitrile) to a known concentration (typically in the micromolar range).[4]

-

Procedure: The absorbance of the sample is measured over a range of wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

-

Data Analysis: The wavelength of maximum absorption (λmax) corresponds to the energy of the principal electronic transition. The optical band gap can be estimated from the onset of the absorption band.

Quantitative Data Summary

The following tables summarize key quantitative data from combined theoretical and experimental studies of various 4,7-disubstituted this compound (NBD) derivatives.

Table 1: Electrochemical Properties and Frontier Molecular Orbital Energies of NBD Derivatives. [3][5]

| Compound | Substituent (X) | Eox (V) | Ered (V) | EHOMO (eV) (Experimental) | ELUMO (eV) (Experimental) | EHOMO (eV) (DFT) | ELUMO (eV) (DFT) |

| NBD-Cl | -Cl | 2.90 | -0.440 | -7.11 | -3.77 | -7.34 | -3.92 |

| NBD-OCH3 | -OCH3 | 2.28 | -0.716 | -6.49 | -3.49 | -6.74 | -3.39 |

| NBD-OC6H5 | -OC6H5 | 2.40 | -0.610 | -6.61 | -3.60 | -6.83 | -3.41 |

| NBD-Morph | -Morpholino | - | - | -5.87 | -3.62 | -6.12 | -2.97 |

| NBD-Pip | -Piperidino | - | - | -5.79 | -3.55 | -6.04 | -2.89 |

| NBD-Pyrr | -Pyrrolidino | - | - | -5.76 | - | -5.99 | -2.83 |

Table 2: Optical Properties and Band Gaps of NBD Derivatives. [5]

| Compound | Substituent (X) | λmax (nm) (Experimental) | Optical Band Gap (eV) (Experimental) | Electrochemical Band Gap (eV) | DFT Band Gap (eV) |

| NBD-Cl | -Cl | 337 | 3.22 | 3.34 | 3.42 |

| NBD-OCH3 | -OCH3 | 375 | 2.89 | 3.00 | 3.35 |

| NBD-OC6H5 | -OC6H5 | 375 | 2.94 | 3.01 | 3.42 |

Table 3: TD-DFT Calculated Electronic Transitions for NBD-OC6H5. [5]

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

| S0 → S1 | 404 | 0.12 | HOMO → LUMO (87%), HOMO-1 → LUMO (11%) |

Structure-Property Relationships

The electronic properties of this compound derivatives are highly tunable through substitution at the 4- and 7-positions. Electron-donating groups (EDGs) generally increase the HOMO energy level and cause a red-shift (bathochromic shift) in the absorption spectrum, leading to a smaller band gap.[5] Conversely, electron-withdrawing groups (EWGs) tend to lower both the HOMO and LUMO energy levels. This predictable modulation of the electronic structure is a key principle in the design of this compound-based probes and materials with specific optical and electronic properties.

The strong electron-withdrawing nature of the nitro group in NBD derivatives makes the this compound ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for their synthesis and functionalization.[1][4]

Conclusion

The combination of theoretical calculations and experimental measurements provides a powerful approach for a deep understanding of the electronic structure of this compound derivatives. This knowledge is instrumental for researchers in the fields of medicinal chemistry and materials science, enabling the rational design of novel compounds with tailored photophysical and electrochemical properties for a wide range of applications, from bioimaging to organic electronics.

References

The Versatile Solvatochromism of Benzofurazan Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, photophysical properties, and application of benzofurazan derivatives as environmentally sensitive fluorescent probes in biological research and drug development.

The this compound scaffold, particularly its 4-amino-7-nitro substituted derivatives (NBD), has emerged as a cornerstone in the development of fluorescent probes that exhibit marked solvatochromism. This phenomenon, characterized by a change in the compound's absorption or emission spectra in response to the polarity of the surrounding solvent, makes these molecules exquisite reporters of their local microenvironment. Their ability to fluoresce weakly in aqueous media and exhibit significantly enhanced emission in hydrophobic environments has rendered them invaluable tools for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the solvatochromic properties of this compound compounds, detailing their synthesis, quantitative photophysical data, and applications in probing complex biological systems.

Core Principles of this compound Solvatochromism

The solvatochromic behavior of 4-amino-7-nitrothis compound (B187976) (NBD) derivatives stems from their "push-pull" electronic structure. The amino group at the 4-position acts as an electron-donating group (the "push"), while the nitro group at the 7-position serves as a strong electron-withdrawing group (the "pull"). Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a significant increase in the dipole moment of the excited state compared to the ground state.

In polar solvents, the solvent molecules reorient to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic (red) shift in the emission spectrum.[1] Conversely, in nonpolar, hydrophobic environments, the fluorescence emission is blue-shifted. This pronounced sensitivity to solvent polarity is the foundation of their utility as environmental probes.[2]

Synthesis of this compound Derivatives

The synthesis of 4-amino-7-nitrothis compound derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common starting materials are 4-chloro-7-nitrothis compound (B127121) (NBD-Cl) or the more reactive 4-fluoro-7-nitrothis compound (B134193) (NBD-F).[3][4][5] These precursors readily react with primary or secondary amines to yield the corresponding fluorescent NBD-amine adducts.[6][7]

General Experimental Protocol for Synthesis of NBD-Amine Derivatives:

A general procedure for the synthesis of NBD-amine derivatives is as follows:

-

Reactants: 4-halo-7-nitrothis compound (1 equivalent) is reacted with the desired primary or secondary amine (1-2 equivalents).[3]

-

Solvent: A polar aprotic solvent such as acetonitrile, methanol, or ethanol (B145695) is commonly used.[3]

-

Base: A mild base, for instance, sodium bicarbonate or triethylamine, is often added to neutralize the hydrohalic acid generated during the reaction.[3]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating for a duration ranging from a few hours to overnight.[3]

-

Workup and Purification: Following the reaction, water is added to the mixture, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure NBD-amine derivative.[3]

Quantitative Solvatochromic Data

The following tables summarize the photophysical properties of various 4-amino-7-nitrothis compound derivatives in a range of solvents with differing polarities. This data illustrates the characteristic bathochromic shift in emission wavelength with increasing solvent polarity.

Table 1: Solvatochromic Properties of Selected NBD-Amine Derivatives

| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

| NBD-aniline | Ethanol | 486 | 548 | [4] |

| Acetonitrile | 474 | 536 | [4] | |

| Dichloromethane | 468 | 528 | [4] | |

| NBD-benzo-18-crown-6 | Ethanol | 488 | 540 | [4] |

| Acetonitrile | 476 | 532 | [4] | |

| Dichloromethane | 470 | 526 | [4] | |

| NBD-N-(α-naphthyl)ethylenediamine | Ethanol | 484 | 542 | [4] |

| Acetonitrile | 472 | 534 | [4] | |

| Dichloromethane | 466 | 528 | [4] | |

| NBD-tris(hydroxymethyl)aminomethane | Ethanol | 478 | 540 | [4] |

| Acetonitrile | 468 | 532 | [4] | |

| Dichloromethane | 462 | 526 | [4] |

Table 2: Solvatochromic Properties of NBD-Labeled Serotonin Analogs

| Derivative | Solvent | Emission Max (λem, nm) | Reference |

| NBD-Serotonin Analog I | Tetrahydrofuran | 525 | [8] |

| Acetone | 528 | [8] | |

| Isopropanol | 532 | [8] | |

| Ethanol | 535 | [8] | |

| Methanol | 538 | [8] | |

| Dimethyl sulfoxide | 542 | [8] | |

| NBD-Serotonin Analog II | Tetrahydrofuran | 524 | [8] |

| Acetone | 527 | [8] | |

| Isopropanol | 531 | [8] | |

| Ethanol | 534 | [8] | |

| Methanol | 537 | [8] | |

| Dimethyl sulfoxide | 541 | [8] | |

| NBD-Serotonin Analog III | Tetrahydrofuran | 526 | [8] |

| Acetone | 529 | [8] | |

| Isopropanol | 533 | [8] | |

| Ethanol | 536 | [8] | |

| Methanol | 539 | [8] | |

| Dimethyl sulfoxide | 543 | [8] |

Experimental Protocol for Measuring Solvatochromism

The solvatochromic properties of this compound derivatives are typically characterized using UV-Vis absorption and fluorescence spectroscopy.

-

Solution Preparation: Prepare stock solutions of the this compound compound in a high-purity solvent (e.g., DMSO or ethanol). Create dilute solutions (typically in the micromolar range) of the compound in a series of solvents with varying polarities.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the compound in each solvent using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Using a fluorometer, record the fluorescence emission spectrum of the compound in each solvent. The excitation wavelength should be set to the λabs determined in the previous step. Determine the wavelength of maximum emission (λem).

-

Data Analysis: Plot the absorption and emission maxima as a function of a solvent polarity scale (e.g., the Reichardt ET(30) scale) to visualize the solvatochromic shift. The Stokes shift (the difference in wavenumber between the absorption and emission maxima) can also be calculated and correlated with solvent polarity.[9]

Applications in Biological Systems: Probing Lipid Rafts in Cell Signaling

The hydrophobic nature of the lipid bilayer in cell membranes provides an ideal environment for the fluorescence of NBD-based probes to be "turned on." This property has been extensively utilized to study membrane structure and dynamics. A prominent application is the visualization and study of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that play crucial roles in signal transduction.[10]

NBD-labeled lipids, such as NBD-cholesterol, can be incorporated into cellular membranes to probe the organization and dynamics of these rafts.[11] For example, in B-lymphocyte activation, the cross-linking of the B-cell antigen receptor (BCR) triggers the coalescence of smaller lipid rafts into larger signaling platforms.[2][3] This process can be visualized using fluorescence microscopy by monitoring the localization and dynamics of NBD-labeled raft components.

This guide has provided a foundational understanding of the solvatochromic properties of this compound compounds, with a focus on the widely used NBD derivatives. The combination of their straightforward synthesis, pronounced environmental sensitivity, and applicability in complex biological systems solidifies their position as indispensable tools in the arsenal (B13267) of researchers in chemistry, biology, and medicine.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing lipid raft dynamics and early signaling events during antigen receptor-mediated B-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organization and dynamics of NBD-labeled lipids in lipid bilayer analyzed by FRET using the small membrane fluorescent probe AHBA as donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and photoinduced switching properties of C7-heteroatom containing push–pull norbornadiene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Novel Derivatives of Nitrothis compound with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. biology.kenyon.edu [biology.kenyon.edu]

- 11. researchgate.net [researchgate.net]

The Benzofurazan Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofurazan scaffold, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and furazan (B8792606) ring, has emerged as a significant pharmacophore in medicinal chemistry. Its unique electronic properties and versatile chemical nature have led to the development of a diverse range of therapeutic agents targeting a multitude of diseases, from cancer and cardiovascular disorders to neurodegenerative conditions. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key biological activities with quantitative data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Synthesis of the this compound Core

The synthesis of the this compound scaffold, also known as 2,1,3-benzoxadiazole, and its N-oxide counterpart, benzofuroxan, typically begins with ortho-substituted nitroanilines. A common and efficient method involves the cyclization of 2-nitroaniline (B44862).

Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole

This protocol describes a two-step synthesis starting from 2-nitroaniline.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

-

In a 500-mL flask, create a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium (B224687) bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt potassium hydroxide (B78521) solution (7 mL).

-

To this mixture, add a sodium hypochlorite (B82951) solution (130 mL, >10% activated chlorine) dropwise.

-

Stir the reaction mixture at room temperature for 7 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (B109758) (3 x 1000 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the yellow solid product, 2,1,3-benzoxadiazole-1-oxide, which can be used in the next step without further purification.[1]

Step 2: Synthesis of 2,1,3-Benzoxadiazole

-

In a 250-mL flask, combine the 2,1,3-benzoxadiazole-1-oxide from the previous step (1.7 g, 13 mmol), triphenylphosphine (B44618) (4.0 g, 15 mmol), and toluene (B28343) (150 mL).

-

Reflux the mixture for 3 hours.

-

After cooling, filter the mixture.

-

Evaporate the solvents to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel with dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[1][2]

Pharmacological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of pharmacological activities. The electron-withdrawing nature of the furazan ring often imparts unique reactivity, making these compounds valuable as therapeutic agents and biological probes.

Anticancer Activity

Nitrothis compound derivatives have shown significant potential as anticancer agents. Their cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Reference |

| SBA-NBDH | B16 (melanoma) | 120.12 | [3] |

| SBA-NBD-PD | B16 (melanoma) | 114.11 | [3] |

| 4-aminofuroxans with aniline (B41778) moiety | MCF-7 (breast cancer), M-HeLa (cervical cancer) | High selectivity observed | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Nitric Oxide Donating Properties and Cardiovascular Effects

Benzofuroxan derivatives are well-known nitric oxide (NO) donors. The release of NO from these compounds can lead to vasodilation and other cardioprotective effects. This property is being explored for the treatment of cardiovascular complications associated with diabetes.[5]

| Compound | Target | IC50 (µM) | Reference |

| Benzyloxy derivative 5a | Aldose Reductase 2 (ALR2) | 0.99 ± 0.02 | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant properties of compounds.

-

Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (typically 0.1 mM).

-

Sample Preparation: Prepare various dilutions of the this compound derivative.

-

Reaction: Mix the sample solutions with an equal volume of the DPPH working solution.

-

Incubation: Incubate the mixture in the dark for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance corresponds to the radical scavenging activity.

Neuroprotective Activity

The this compound scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Monoamine Oxidase (MAO) Inhibition: Certain this compound derivatives act as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters.[6] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

Amyloid-Beta Aggregation Inhibition: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Some this compound derivatives have been shown to inhibit this aggregation process.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils.

-

Reagent Preparation: Prepare a stock solution of Thioflavin T (1 mM) and Aβ42 peptide (1 mM). Dilute to working concentrations (e.g., 20 µM) in PBS buffer (pH 7.4) on the day of the experiment.

-

Assay Setup: In a 96-well black, clear-bottom microplate, mix the Aβ42 solution with different concentrations of the this compound derivative.

-

ThT Addition: Add the ThT working solution to each well.

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence intensity in the presence of the compound indicates inhibition of Aβ aggregation.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction in Cancer

Many anticancer this compound derivatives exert their effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Modulation of Kinase Signaling Pathways

Benzofuran derivatives, structurally related to benzofurazans, have been shown to modulate key signaling pathways involved in cell growth, proliferation, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways. While direct evidence for benzofurazans is still emerging, it is plausible that they share similar mechanisms.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuroxane derivatives as multi-effective agents for the treatment of cardiovascular diabetic complications. Synthesis, functional evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Benzofurazan Fluorescent Labeling of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurazan derivatives, particularly 4-fluoro-7-nitrothis compound (B134193) (NBD-F), are highly effective fluorogenic reagents for the sensitive detection and quantification of primary and secondary amines.[1][2][3] NBD-F itself is not fluorescent, but upon reaction with an amine, it forms a stable, highly fluorescent adduct that can be easily detected and quantified. This property makes it an invaluable tool in various analytical applications, including amino acid analysis, peptide and protein labeling, and the determination of low molecular weight amines in complex biological samples.[2][4] The reaction proceeds via a nucleophilic substitution mechanism, where the amine group displaces the fluoride (B91410) on the this compound ring.[5] NBD-F is often preferred over its chloro-analog, NBD-Cl, due to its higher reactivity, which allows for shorter reaction times.[5][6][7]

The resulting NBD-amine adducts are typically orange and exhibit strong fluorescence with excitation maxima around 470 nm and emission maxima around 530 nm, making them compatible with common fluorescence detection systems.[1][8] The simplicity of the derivatization procedure and the stability of the resulting fluorescent products contribute to the widespread use of NBD-F in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for quantitative analysis.[2][9]

Reaction Mechanism

The labeling of primary amines with NBD-F is a nucleophilic aromatic substitution reaction. The primary amine acts as a nucleophile, attacking the electron-deficient carbon atom to which the fluorine atom is attached on the this compound ring. This leads to the displacement of the fluoride ion and the formation of a highly fluorescent NBD-amine adduct. The reaction is typically carried out under mild, slightly alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated form.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound fluorescent labeling of primary amines using NBD-F.

Table 1: Optimal Reaction Conditions for NBD-F Labeling

| Parameter | Optimal Range/Value | Notes |

| pH | 8.0 - 9.5 | A slightly alkaline pH ensures the primary amine is deprotonated and thus more nucleophilic. Borate (B1201080) buffer is commonly used.[5][10] |

| Temperature | 60 - 80 °C | Higher temperatures accelerate the reaction rate.[6][8][9] |

| Reaction Time | 1 - 7 minutes | The high reactivity of NBD-F allows for rapid labeling.[2][6][8] Some protocols suggest longer times at lower temperatures.[10] |

| Solvent | Acetonitrile (B52724) or Ethanol (B145695) | NBD-F is typically dissolved in an organic solvent before being added to the aqueous sample solution.[2] |

| NBD-F Concentration | 20 - 100 mM (in organic solvent) | The final concentration in the reaction mixture will be lower. A molar excess of NBD-F is used to ensure complete derivatization.[6][8][9] |

Table 2: Spectroscopic Properties of NBD-Amine Adducts

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~470 nm | Can be efficiently excited by a 488 nm laser line.[1][9] |

| Emission Maximum (λem) | ~530 nm | Emits in the green region of the spectrum.[1][8] |

Experimental Protocols

Protocol 1: General Labeling of Primary Amines for HPLC Analysis

This protocol is a general guideline for the derivatization of primary amines in solution prior to HPLC analysis.

Materials:

-

Sample containing the primary amine

-

4-Fluoro-7-nitrothis compound (NBD-F)

-

Acetonitrile

-

Borate buffer (50 mM, pH 8.0)

-

Hydrochloric acid (HCl) solution (50 mM)

-

Reaction vials

-

Water bath or heating block

-

Ice bath

Procedure:

-

Prepare the NBD-F working solution: Dissolve NBD-F in acetonitrile to a final concentration of 100 mM. This solution should be protected from light and can be stored at -20°C.

-

Prepare the sample: Dissolve or dilute the sample containing the primary amine in 50 mM borate buffer (pH 8.0).

-

Derivatization reaction: In a reaction vial, mix 175 µL of the borate buffer, 200 µL of acetonitrile, 100 µL of the sample solution, and 25 µL of the 100 mM NBD-F working solution.[2]

-

Incubation: Tightly cap the vial and heat it at 60°C for 7 minutes in a water bath or heating block, protected from light.[2]

-

Stop the reaction: After incubation, immediately cool the reaction vial in an ice bath to stop the reaction.

-

Acidification: Add an appropriate volume of 50 mM HCl to the reaction mixture to acidify it. This step can help to stabilize the derivatives and is often required for subsequent HPLC analysis.

-

Analysis: The sample is now ready for injection into the HPLC system for separation and fluorescence detection (Excitation: 470 nm, Emission: 530 nm).

Protocol 2: Labeling of Amino Acids for HPLC Analysis

This protocol is specifically optimized for the derivatization of amino acids.

Materials:

-

Amino acid standard solution or sample hydrolysate

-

NBD-F

-

Ethanol

-

Boric acid buffer (0.1 M, pH 8.0)

-

Reaction vials

-

Water bath or heating block

Procedure:

-

Prepare the NBD-F labeling solution: Dissolve NBD-F in ethanol to a final concentration of 50 mM.

-

Reaction setup: In a reaction vial, mix 10 µL of the amino acid standard solution (50 µM) with 10 µL of 0.1 M boric acid buffer (pH 8.0).

-

Add labeling reagent: Add 20 µL of the 50 mM NBD-F solution in ethanol to the vial.

-

Incubation: Heat the mixture at 60°C for 1 minute.

-

Analysis: The resulting solution containing the NBD-labeled amino acids can be directly injected into the HPLC system for analysis.

Visualizations

Caption: Experimental workflow for this compound labeling of primary amines.

Caption: Reaction of NBD-F with a primary amine to form a fluorescent adduct.

References

- 1. 4-Fluoro-7-nitrothis compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NBD-F (4-Fluoro-7-nitrothis compound) | Amino Acid Analysis | AmBeed.com [ambeed.com]

- 4. Novel Derivatives of Nitrothis compound with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. NBD-F [4-Fluoro-7-nitrothis compound] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 8. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 9. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Amino Acid Derivatization using NBD-Cl in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the derivatization of amino acids using 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This pre-column derivatization technique enhances the detection of amino acids, which often lack a native chromophore, by introducing a fluorescent NBD moiety.

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying amino acids. However, most amino acids are not directly detectable by common HPLC detectors like UV-Vis or fluorescence detectors due to the absence of a suitable chromophore or fluorophore.[1][2]

Derivatization is a chemical modification process that converts an analyte into a product with improved detectability.[3] NBD-Cl is a widely used derivatizing reagent for primary and secondary amines, including amino acids.[3][4][5] The reaction of NBD-Cl with the amino group of an amino acid results in a highly fluorescent and stable derivative that can be readily detected with high sensitivity.[5][6]

Principle of Derivatization